Carpanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

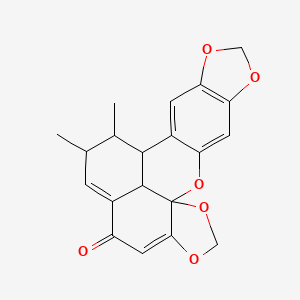

Structure

3D Structure

Properties

CAS No. |

26430-30-8 |

|---|---|

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |

InChI |

InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |

InChI Key |

WTXORUUTAZJKSN-ZCXQVHELSA-N |

SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

Isomeric SMILES |

C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |

Canonical SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

Other CAS No. |

26430-30-8 |

Synonyms |

carpanone |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Carpanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpanone is a complex hexacyclic lignan first isolated from the bark of Cinnamomum species. Its intricate structure, featuring five contiguous stereocenters, arises from a remarkably efficient and elegant biosynthetic pathway. While the precise enzymatic machinery in Cinnamomum is yet to be fully elucidated, a highly successful biomimetic chemical synthesis, first reported by Chapman in 1971, provides a robust model for understanding its formation. This technical guide details the steps of this biomimetic pathway, which is believed to closely mirror the natural biosynthetic route, and discusses the putative enzymatic players involved.

The formation of this compound is characterized by a key tandem reaction sequence: an oxidative dimerization of a precursor molecule followed by an intramolecular Diels-Alder reaction. This process efficiently constructs the complex core of the molecule in a single synthetic operation from a relatively simple precursor.

The Biosynthetic Pathway: A Two-Stage Process

The biosynthesis of this compound can be conceptually divided into two main stages:

-

Formation of the Precursor: The synthesis of the key monomeric precursor, desmethylcarpacin.

-

Dimerization and Cyclization: The oxidative coupling of two desmethylcarpacin molecules and subsequent intramolecular cyclization to yield this compound.

Stage 1: Synthesis of Desmethylcarpacin from Sesamol

The pathway begins with the readily available starting material, sesamol. Through a three-step sequence of allylation, Claisen rearrangement, and isomerization, sesamol is converted to desmethylcarpacin.

Experimental Protocol for Desmethylcarpacin Synthesis

This protocol is based on the established chemical synthesis and serves as a model for the biosynthetic steps.

-

Allylation of Sesamol:

-

Reaction: Sesamol is treated with allyl bromide in the presence of a base, such as potassium carbonate, to yield sesamol allyl ether.

-

Detailed Methodology: To a solution of sesamol in a suitable solvent (e.g., acetone or acetonitrile), an equimolar amount of allyl bromide and an excess of potassium carbonate are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The resulting crude sesamol allyl ether is purified by chromatography.

-

-

Thermal Claisen Rearrangement:

-

Reaction: The sesamol allyl ether undergoes a[1][1]-sigmatropic rearrangement upon heating to produce 2-allyl-sesamol.

-

Detailed Methodology: The purified sesamol allyl ether is heated to a high temperature (typically 200-220 °C) in the absence of a solvent or in a high-boiling solvent. The reaction proceeds for several hours until the rearrangement is complete. The product, 2-allyl-sesamol, can be purified by distillation or chromatography.

-

-

Isomerization:

-

Reaction: The terminal double bond of the allyl group in 2-allyl-sesamol is isomerized into conjugation with the aromatic ring to form the final precursor, desmethylcarpacin, using a strong base.

-

Detailed Methodology: 2-allyl-sesamol is dissolved in a solvent such as dimethyl sulfoxide (DMSO). A strong base, such as potassium tert-butoxide (KOt-Bu), is added, and the mixture is stirred at room temperature. The progress of the isomerization is monitored by NMR spectroscopy or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield desmethylcarpacin, which can be further purified by chromatography.

-

Stage 2: From Desmethylcarpacin to this compound: The Key Tandem Reaction

The hallmark of this compound's biosynthesis is the elegant and efficient conversion of two molecules of desmethylcarpacin into the final complex structure.

Biomimetic Synthesis: Palladium-Catalyzed Oxidative Dimerization and Intramolecular Diels-Alder Reaction

In the laboratory, this transformation is achieved in a single pot using a palladium(II) catalyst.[2]

-

Reaction: Two molecules of desmethylcarpacin undergo a palladium(II)-catalyzed oxidative phenolic coupling (a β-β' or 8-8' coupling) to form a transient dimeric trans-ortho-quinone methide intermediate. This intermediate then spontaneously undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to furnish this compound.

-

Detailed Methodology (Based on Chapman's 1971 Synthesis):

-

Desmethylcarpacin is dissolved in a mixture of methanol and water.

-

Sodium acetate (NaOAc) is added to the solution.

-

Palladium(II) chloride (PdCl₂) is then added, and the reaction mixture is stirred at approximately 38 °C for several hours.

-

The reaction progress can be monitored by TLC. Upon completion, the product, this compound, is isolated through extraction and purified by crystallization or column chromatography.

-

Hypothesized Enzymatic Pathway in Cinnamomum

While the precise enzymes have not been definitively identified, the biomimetic synthesis provides strong clues to the natural pathway.

-

Oxidative Coupling: In plants, oxidative coupling of phenols is typically catalyzed by laccases or peroxidases . It is hypothesized that a laccase enzyme in Cinnamomum oxidizes two molecules of desmethylcarpacin to their corresponding phenoxy radicals.

-

Stereochemical Control: The stereoselective coupling of these radicals to form the correct diastereomer of the intermediate is likely guided by a dirigent protein (DIR) . Dirigent proteins are known to play a crucial role in controlling the stereochemistry of lignan biosynthesis by holding the radical intermediates in a specific orientation for coupling.

-

Intramolecular Diels-Alder Reaction: The subsequent intramolecular hetero-Diels-Alder reaction of the quinone methide intermediate is believed to be a spontaneous, pericyclic reaction that may not require enzymatic catalysis, as it proceeds readily once the reactive intermediate is formed.

Quantitative Data

Quantitative data for the natural biosynthetic pathway of this compound is currently unavailable. The following data pertains to the well-established biomimetic chemical synthesis.

| Reaction Step | Starting Material | Product | Catalyst/Reagent | Yield | Reference |

| Oxidative Dimerization & Cycloaddition | Desmethylcarpacin | This compound | PdCl₂, NaOAc | ~50% | Chapman et al., 1971[2] |

| Modern Variants of Oxidative Dimerization & Cycloaddition | Desmethylcarpacin | This compound | Various | >90% | [2] |

Signaling Pathways and Experimental Workflows

Diagram of the Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound.

Logical Workflow of the Biomimetic Synthesis

Caption: Experimental workflow for the biomimetic synthesis of this compound.

References

Carpanone: A Technical Guide to its Isolation and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpanone is a structurally complex, hexacyclic lignan natural product first isolated from the bark of the carpano tree (Cinnamomum sp.) found on Bougainville Island.[1][2] Its unique architecture, featuring five contiguous stereogenic centers, has made it a subject of significant interest in the fields of natural product chemistry and synthetic methodology. This technical guide provides a detailed overview of the isolation of this compound from its natural source and a comprehensive summary of the spectroscopic data that led to the elucidation of its intricate structure. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product isolation, characterization, and the development of novel therapeutic agents.

Isolation from Natural Source

The initial isolation of this compound was reported by Brophy et al. in 1969. The procedure involves the extraction of the dried and milled bark of Cinnamomum sp. followed by chromatographic separation to yield the pure compound.

Experimental Protocol: Isolation of this compound

Source Material: Dried, milled bark of Cinnamomum sp.

1. Extraction:

-

The milled bark is subjected to exhaustive percolation with a suitable organic solvent. While the original literature does not specify the solvent, light petroleum or hexane is typically employed for the initial extraction of lignans.

-

This is followed by percolation with a more polar solvent, such as diethyl ether or chloroform, to extract a broader range of compounds.

-

The resulting extracts are concentrated under reduced pressure to yield crude oily or semi-solid residues.

2. Chromatographic Separation:

-

The crude ether/chloroform extract is subjected to column chromatography over a silica gel or alumina stationary phase.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane or benzene and gradually increasing the polarity with the addition of ethyl acetate or acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions enriched with this compound are combined and further purified by repeated column chromatography or preparative TLC.

3. Crystallization:

-

The purified this compound is crystallized from a suitable solvent system, such as methanol or an ethanol-water mixture, to yield colorless crystals.

Structural Characterization

The determination of the complex structure of this compound was a significant achievement, relying on a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography. The initial structural insights were derived from UV, IR, Mass Spectrometry, and NMR spectroscopy of the isolated natural product. The definitive three-dimensional structure was established through the X-ray crystallographic analysis of the synthetically produced this compound, which was shown to be identical to the natural product.[2]

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol |

| Appearance | Colorless crystals |

| Melting Point | Not reported in readily available literature |

| Optical Rotation | The natural product is isolated as a racemate (±)-carpanone. |

| Spectroscopic Data | Key Features |

| UV-Vis (λmax) | Not explicitly detailed in available literature for the natural product. |

| IR (νmax, cm⁻¹) | Expected to show characteristic absorptions for a carbonyl group (~1680-1700 cm⁻¹), aromatic rings, and ether linkages. |

| Mass Spectrometry (m/z) | Molecular ion peak consistent with the molecular formula C₂₀H₁₈O₆. |

| ¹H NMR (CDCl₃, δ ppm) | See Table 1 for detailed assignments. |

| ¹³C NMR (CDCl₃, δ ppm) | See Table 2 for detailed assignments. |

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity / J (Hz) | Integration | Assignment |

| 7.01 | s | 1H | Ar-H |

| 6.57 | s | 1H | Ar-H |

| 5.95 | d, J = 1.4 Hz | 1H | O-CH₂-O |

| 5.93 | d, J = 1.4 Hz | 1H | O-CH₂-O |

| 5.89 | s | 2H | O-CH₂-O |

| 4.21 | d, J = 7.0 Hz | 1H | H-C-O |

| 3.28 | m | 1H | Methine H |

| 2.95 | m | 1H | Methine H |

| 2.45 | m | 1H | Methine H |

| 1.05 | d, J = 7.0 Hz | 3H | CH₃ |

| 0.95 | d, J = 7.0 Hz | 3H | CH₃ |

Note: The assignments are based on the expected structure and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195-205 | C=O |

| ~140-150 | Aromatic C-O |

| ~105-130 | Aromatic C-H & C-C |

| ~101 | O-CH₂-O |

| ~70-85 | Aliphatic C-O |

| ~40-55 | Methine C |

| ~10-20 | CH₃ |

Visualizations

Experimental Workflow for this compound Isolation

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Carpanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpanone, a structurally complex hexacyclic lignan, presents a fascinating case study in stereochemistry. First isolated from the carpano tree (Cinnamomum sp.) as a racemic mixture, its synthesis and structural elucidation represent a landmark in biomimetic chemistry.[1] This technical guide provides a comprehensive overview of the stereochemical features of this compound, the determination of its relative configuration, and the current status of its absolute configuration. It includes a detailed examination of the pivotal experimental work that defined its structure, complete with protocols for key synthetic steps and data presented for scientific review.

Introduction: The Stereochemical Challenge of this compound

This compound (C₂₀H₁₈O₆) is a polycyclic natural product possessing five contiguous stereogenic centers.[1] This intricate three-dimensional architecture has made it a subject of significant interest in the field of total synthesis and stereochemical assignment. The molecule was first isolated as a racemic mixture, meaning it consisted of an equal mixture of two enantiomers, which are non-superimposable mirror images of each other.[1] The primary challenge, therefore, was to determine the precise spatial arrangement of the atoms, known as the relative configuration, and ultimately, to assign the absolute configuration of a single enantiomer.

Relative and Absolute Configuration

The stereochemical complexity of this compound is defined by five chiral centers. The relative configuration, which describes the 3D orientation of these centers relative to one another, was definitively established through the seminal work of O. L. Chapman and colleagues in 1971.

Elucidation of Relative Configuration by X-ray Crystallography

The first total synthesis of this compound by Chapman's group in 1971 was not only a triumph of biomimetic synthesis but also the key to unlocking the molecule's structure.[1] The synthesis yielded a single diastereomer as a racemic pair, (±)-Carpanone. By obtaining suitable crystals of the synthetic product, the team was able to perform single-crystal X-ray diffraction analysis. This powerful technique provided an unambiguous determination of the connectivity and the relative spatial arrangement of the atoms, confirming the structure of the single diastereomer produced in the synthesis.[1]

The established relative stereochemistry is designated as rel-(7R,8R,8aS,14aR,14bS) .

The Undetermined Absolute Configuration

As of the current literature, the absolute configuration of this compound has not been determined . The natural product was isolated as a racemate, and all subsequent reported total syntheses, including the classic Chapman synthesis, are not enantioselective, producing (±)-Carpanone.

To determine the absolute configuration, one of two experimental pathways would be necessary:

-

Enantioselective Synthesis : A synthetic route that produces only one of the two enantiomers (e.g., either (+)-Carpanone or (-)-Carpanone).

-

Chiral Resolution : The separation of the racemic mixture into its individual enantiomers, followed by analysis of a single enantiomer, typically using anomalous dispersion X-ray crystallography.

To date, no successful enantioselective synthesis or chiral resolution of this compound has been reported in the scientific literature. Consequently, chiroptical data, such as specific optical rotation ([α]D), which is a defining characteristic of a pure enantiomer, is unavailable for this compound.

Caption: Logical relationship of this compound's stereochemical properties.

Biomimetic Total Synthesis of (±)-Carpanone

The Chapman synthesis is a classic example of a biomimetic approach, where a proposed biosynthetic pathway is mimicked in the laboratory. The key transformation is a one-pot reaction that forms the complex hexacyclic core with all five stereocenters set in a single, highly stereoselective step.

Synthetic Pathway

The synthesis begins with the commercially available sesamol and proceeds through two preparatory steps to form the key precursor, 2-(trans-1-propenyl)-sesamol. This precursor then undergoes the crucial tandem reaction.

Caption: Experimental workflow for the biomimetic synthesis of this compound.

Experimental Protocols

Step 1: Isomerization of 6-Allylsesamol to 2-(trans-1-propenyl)-sesamol This preparatory step involves the base-catalyzed migration of the double bond to form the thermodynamically more stable conjugated system.

-

Reagents : 6-Allylsesamol, potassium tert-butoxide (t-BuOK), dimethyl sulfoxide (DMSO).

-

Procedure : To a solution of 6-allylsesamol in anhydrous DMSO, a stoichiometric amount of potassium tert-butoxide is added. The reaction mixture is stirred at room temperature until analysis (e.g., by thin-layer chromatography) indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.

Step 2: Oxidative Dimerization and Cycloaddition to (±)-Carpanone This is the crucial one-pot reaction that forms the this compound scaffold.

-

Reagents : 2-(trans-1-propenyl)-sesamol, palladium(II) chloride (PdCl₂), sodium acetate (NaOAc), methanol-water solvent mixture.

-

Procedure : A solution of 2-(trans-1-propenyl)-sesamol is prepared in a 5:1 mixture of methanol and water. To this solution, sodium acetate and a sub-stoichiometric amount (0.5 equivalents) of palladium(II) chloride are added. The mixture is stirred at approximately 38 °C for several hours (e.g., 3 hours). During this time, the palladium(II) mediates the oxidative coupling of two precursor molecules, which spontaneously undergo an intramolecular inverse-electron-demand hetero-Diels-Alder reaction. The reaction progress is monitored, and upon completion, the mixture is worked up by partitioning between water and an organic solvent. The product, (±)-Carpanone, is isolated and purified by column chromatography and/or recrystallization. The reported yield for this key step is 46%.

Structural and Spectroscopic Data

While the original 1971 publication by Chapman et al. contains the definitive data, this guide summarizes the key findings. The structural confirmation relies on X-ray crystallography and is supported by spectroscopic methods.

X-ray Crystallography Data

The crystal structure of synthetic (±)-Carpanone confirmed the relative stereochemistry. The data revealed a dense, hexacyclic structure with the specific cis and trans ring junctions that define this particular diastereomer.

(Note: The specific unit cell dimensions and atomic coordinates are deposited in crystallographic databases and are cited in the original 1971 publication.)

Spectroscopic Data Summary

Spectroscopic data provide the necessary characterization to confirm the identity and purity of synthesized this compound. The following table summarizes the expected data for the racemic product.

| Data Type | Description |

| ¹H NMR | Complex spectrum with distinct signals for the two methyl groups (as doublets), aromatic protons, methylenedioxy protons (as singlets), and multiple coupled protons in the aliphatic core. |

| ¹³C NMR | Shows 20 distinct carbon signals, including characteristic peaks for the carbonyl carbon, aromatic carbons, aliphatic carbons in the core structure, the two methyl carbons, and the two methylenedioxy bridge carbons. |

| IR Spec. | Key absorptions include peaks for the carbonyl (C=O) stretching frequency, aromatic C=C stretching, and C-O ether linkages. |

| Mass Spec. | The high-resolution mass spectrum (HRMS) would confirm the molecular formula C₂₀H₁₈O₆ with a high degree of accuracy. |

Conclusion

The study of this compound highlights the power of biomimetic synthesis and the critical role of X-ray crystallography in elucidating complex molecular structures. While the relative configuration of its five stereocenters is unequivocally established, the absolute configuration remains an open question in stereochemistry. The lack of an enantioselective synthesis or a successful chiral resolution means that the properties of the individual (+)- and (-)-enantiomers are unknown. This presents a clear opportunity for future research in asymmetric synthesis and catalysis, which could finally lead to the synthesis of enantiopure this compound and the assignment of its absolute configuration, enabling further studies into its potential biological activities.

References

The Enigmatic Genesis of Carpanone in Cinnamomum: A Whitepaper on its Presumed Biological Origin

For Immediate Release

[CITY, STATE] – [Date] – Carpanone, a structurally complex lignan first isolated from Cinnamomum species, presents a fascinating case study in natural product biosynthesis. While its total synthesis has been elegantly achieved through biomimetic approaches, the precise enzymatic machinery governing its formation within the plant remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of the proposed biological origin of this compound, drawing parallels from established principles of lignan biosynthesis, and is intended for researchers, scientists, and drug development professionals.

Introduction: The Intriguing Architecture of this compound

This compound is a hexacyclic lignan characterized by five contiguous stereocenters, first discovered in the bark of a Cinnamomum species from Bougainville Island.[1] Its intricate structure has made it a classic target for total synthesis, with the biomimetic route pioneered by Chapman and colleagues providing significant insights into its likely natural formation.[1] This whitepaper will delve into the proposed biosynthetic pathway of this compound, the potential enzymatic players, and the experimental approaches required to fully elucidate its biological origin in Cinnamomum.

The Phenylpropanoid Pathway: The Fountainhead of Lignan Precursors

The journey to this compound begins within the well-established phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites, including flavonoids, stilbenoids, and the essential precursors to lignans.[2][3] This pathway converts the amino acid L-phenylalanine into various hydroxycinnamoyl-CoA esters, which serve as the fundamental building blocks for monolignols, the monomeric units of lignans and lignin.

The general steps leading to monolignol precursors are as follows:

-

L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.

-

A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as p-coumarate 3-hydroxylase (C3H) , caffeic acid O-methyltransferase (COMT) , and others, lead to the formation of key monolignols like coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[2]

While the specific monolignol precursor to carpacin, the direct precursor to this compound, has not been definitively identified in Cinnamomum, it is hypothesized to be a derivative of this pathway.

Proposed Biosynthesis of this compound: A Tale of Oxidative Coupling and Cyclization

The central hypothesis for this compound biosynthesis, strongly supported by biomimetic chemical synthesis, involves a two-step process starting from the precursor molecule, desmethylcarpacin.[1]

Step 1: Oxidative Dimerization of Desmethylcarpacin

Two molecules of desmethylcarpacin are believed to undergo an oxidative coupling reaction. In planta, this type of reaction is typically catalyzed by one-electron oxidases such as laccases or peroxidases. These enzymes would generate radical intermediates from the phenolic hydroxyl group of desmethylcarpacin.

Step 2: Intramolecular Diels-Alder Reaction

The resulting dimeric intermediate is then proposed to spontaneously undergo an intramolecular hetero-Diels-Alder reaction to form the rigid hexacyclic core of this compound.[1] This cyclization step is highly stereoselective, leading to the formation of the five contiguous stereocenters.

The proposed biosynthetic pathway is depicted in the following diagram:

The Role of Dirigent Proteins: Orchestrating Stereochemistry

A critical aspect of lignan biosynthesis is the control of stereochemistry during the oxidative coupling of monolignols. In many plant species, this is mediated by a class of non-catalytic proteins known as dirigent proteins (DIRs).[4][5][6][7] DIRs are thought to bind to the radical intermediates and orient them in a specific manner to ensure the formation of a particular stereoisomer.

While no specific dirigent protein has been identified for this compound biosynthesis in Cinnamomum, it is highly probable that such a protein is involved in guiding the stereoselective dimerization of desmethylcarpacin radicals. The presence of five contiguous stereocenters in this compound strongly suggests a tightly controlled enzymatic process.

Quantitative Data: A Notable Gap in Current Knowledge

A thorough review of the existing scientific literature reveals a significant lack of quantitative data on the biological origin of this compound in Cinnamomum species. To date, there are no published studies that provide the following critical information:

-

Concentrations of this compound and its Precursors: There is no available data on the concentration of this compound, carpacin, or desmethylcarpacin in various tissues (e.g., bark, leaves, roots) of different Cinnamomum species.

-

Enzyme Kinetics: The kinetic parameters (e.g., Km, Vmax) of the putative enzymes involved in this compound biosynthesis have not been determined.

This absence of quantitative data represents a major hurdle in fully understanding the regulation and efficiency of this compound biosynthesis in its natural source.

Experimental Protocols: A Roadmap for Future Research

The elucidation of the complete biosynthetic pathway of this compound in Cinnamomum will require a multi-faceted experimental approach. Below is a proposed workflow for future research, based on established methodologies in natural product chemistry and molecular biology.

Detailed Methodologies (Hypothetical)

As specific protocols for this compound biosynthesis are not available, the following are generalized methodologies that could be adapted for this purpose:

-

Extraction and Isolation of this compound and its Precursors:

-

Plant Material: Air-dried and powdered bark of a known this compound-producing Cinnamomum species would be used.

-

Extraction: Soxhlet extraction or maceration with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) would be performed.

-

Fractionation: The crude extracts would be subjected to column chromatography over silica gel or Sephadex LH-20.

-

Purification: Fractions containing lignans would be further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of isolated compounds would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

-

Enzyme Assays for Oxidative Coupling:

-

Preparation of Cell-Free Extracts: Fresh Cinnamomum bark tissue would be ground in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors. The homogenate would be centrifuged to obtain a crude enzyme extract.

-

Assay Mixture: The reaction mixture would contain the enzyme extract, a suitable buffer, and the substrate (desmethylcarpacin).

-

Detection of Product Formation: The reaction would be monitored over time by HPLC to detect the formation of this compound.

-

Enzyme Inhibition Studies: Known inhibitors of laccases (e.g., sodium azide) and peroxidases (e.g., salicylhydroxamic acid) could be used to differentiate between the types of oxidative enzymes involved.

-

Conclusion and Future Outlook

The biological origin of this compound in Cinnamomum species remains an intriguing puzzle. While the proposed biosynthetic pathway, involving the oxidative dimerization of desmethylcarpacin followed by an intramolecular Diels-Alder reaction, is well-supported by elegant biomimetic syntheses, the in-planta enzymatic machinery is yet to be discovered. Future research efforts should focus on the isolation and characterization of the specific laccases or peroxidases and the potential dirigent proteins that orchestrate this remarkable transformation. A combination of metabolomic, transcriptomic, and classical biochemical approaches will be essential to fully unravel the secrets of this compound's natural genesis. Such discoveries would not only deepen our understanding of plant secondary metabolism but could also pave the way for biotechnological production of this and other complex lignans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis, Characterization and Evolutionary Study of Dirigent Gene Family in Cucurbitaceae and Expression of Novel Dirigent Peptide against Powdery Mildew Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Carpanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carpanone, a naturally occurring lignan with a complex hexacyclic structure. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.01 | s | 1H | Ar-H |

| 6.57 | s | 1H | Ar-H |

| 6.00 | s | 1H | Ar-H |

| 5.95 | s | 2H | O-CH₂-O |

| 4.28 | d (J=7.5 Hz) | 1H | H-7 |

| 3.30 | m | 1H | H-8 |

| 2.85 | m | 1H | H-8a |

| 1.15 | d (J=7.0 Hz) | 3H | CH₃-8 |

| 1.05 | d (J=7.0 Hz) | 3H | CH₃-7 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O (C-5) |

| 152.1 | Ar-C |

| 148.0 | Ar-C |

| 147.9 | Ar-C |

| 143.8 | Ar-C |

| 138.2 | Ar-C |

| 125.2 | Ar-C |

| 110.1 | Ar-C |

| 108.2 | Ar-C |

| 101.6 | O-CH₂-O |

| 101.3 | Ar-C |

| 60.9 | C-14b |

| 50.1 | C-8a |

| 45.2 | C-7 |

| 40.3 | C-8 |

| 15.2 | CH₃-8 |

| 14.8 | CH₃-7 |

Infrared (IR) Spectroscopy

| Wavenumber (νmax) cm⁻¹ | Functional Group Assignment |

| 1680 | C=O (Ketone) Stretching |

| 1630, 1610 | C=C (Aromatic) Stretching |

| 1480 | C-H Bending |

| 1250 | C-O (Aryl ether) Stretching |

| 1040 | C-O Stretching |

Mass Spectrometry (MS)

| m/z | Assignment |

| 354 | [M]⁺ (Molecular Ion) |

| 339 | [M - CH₃]⁺ |

| 326 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 298 | Further fragmentation |

| 203 | Further fragmentation |

| 177 | Further fragmentation |

| 149 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These represent standard procedures for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy Protocol:

-

The spectrometer is tuned and shimmed for the sample.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

-

A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all carbon signals.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (typically several thousand) is required due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrumental contributions.

-

The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.

-

The spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.

Mass Spectrometry Protocol:

-

The sample solution is introduced into the ion source of the mass spectrometer.

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagram illustrates the logical workflow of the biomimetic synthesis of this compound.

Caption: Biomimetic synthesis pathway of this compound.

Preliminary Mechanistic Insights into Carpanone Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While the natural product Carpanone has demonstrated limited intrinsic pharmacological activity, its core structure has served as a valuable scaffold for the synthesis of novel bioactive compounds.[1] Preliminary studies on a library of this compound-like molecules have identified analogs with specific inhibitory effects on cellular trafficking pathways. This technical guide provides an in-depth summary of the initial mechanistic studies of these this compound analogs, with a particular focus on the compound designated as CLL-19, a notable inhibitor of vesicular traffic.[1][2]

Quantitative Data Summary

The primary quantitative data from preliminary studies on this compound and its analog, CLL-19, are summarized below. This data highlights the significantly greater potency of the synthesized analog compared to the parent compound in the context of vesicular transport inhibition.

| Compound | Target Pathway | Assay | IC50 | Source |

| CLL-19 | Exocytosis from the Golgi apparatus | VSVGts–GFP trafficking | 14 µM | [1][2][3] |

| This compound | VSVGts–GFP trafficking | VSVGts–GFP trafficking | > 300 µM | [1] |

Mechanism of Action of this compound Analog CLL-19

CLL-19 has been identified as a specific inhibitor of the secretory pathway, acting at the level of the Golgi apparatus.[1] Key preliminary findings on its mechanism of action include:

-

Inhibition of Golgi Export: The primary effect of CLL-19 is the inhibition of protein exit from the Golgi apparatus.[1][4] This disrupts the normal flow of newly synthesized proteins to the plasma membrane.

-

Specificity of Action: The inhibitory effect of CLL-19 appears to be specific to the secretory pathway. Studies have shown that it does not affect endocytosis of cholera toxin or transferrin.[1] Furthermore, it does not disrupt the steady-state dynamics of the actin or tubulin cytoskeleton.[1]

-

Altered Endosome Distribution: While not inhibiting transferrin uptake, CLL-19 was observed to alter the intracellular distribution of perinuclear transferrin-containing endosomes.[1]

-

Cell Cycle Effects: Treatment with CLL-19 led to an enrichment of cells in the S phase of the cell cycle, suggesting a potential link between the secretory pathway and cell cycle progression.[1]

Experimental Protocols

The discovery and preliminary characterization of CLL-19's mechanism of action involved a high-throughput phenotypic screen followed by more detailed cell-based assays.

1. High-Throughput Phenotypic Screen for Inhibitors of the Secretory Pathway:

-

Objective: To identify compounds from a this compound-like library that perturb the exocytic trafficking of membrane proteins.[1]

-

Cell Line and Reporter: The screen utilized a cell line expressing a temperature-sensitive mutant of the vesicular stomatitis virus glycoprotein fused to green fluorescent protein (VSVGts–GFP).[1]

-

At a restrictive temperature (e.g., 40°C), the VSVGts–GFP protein is misfolded and retained in the endoplasmic reticulum (ER).

-

Upon shifting to a permissive temperature (e.g., 32°C), the protein folds correctly and traffics through the secretory pathway (ER -> Golgi -> plasma membrane).

-

-

Screening Procedure:

-

Cells expressing VSVGts–GFP were seeded in multi-well plates.

-

The cells were incubated at the restrictive temperature to accumulate the reporter protein in the ER.

-

Compounds from the this compound-like library were added to the wells.

-

The temperature was shifted to the permissive temperature to allow for synchronous transport of the VSVGts–GFP.

-

After a defined period, the cells were fixed and imaged using automated fluorescence microscopy.

-

-

Hit Identification: Compounds that caused an accumulation of the VSVGts–GFP signal in the Golgi apparatus, indicating a blockage of Golgi export, were identified as hits. CLL-19 was a prominent hit from this screen.[1]

2. Secondary Assays for Mechanism of Action Elucidation:

-

Immunofluorescence Microscopy: To assess the specificity of CLL-19's effect, treated cells were stained for various organelles and cytoskeletal components (e.g., actin, tubulin) and visualized by fluorescence microscopy.[1]

-

Endocytosis Assays: To determine if CLL-19 affected endocytic pathways, cells were treated with the compound and then incubated with fluorescently labeled cholera toxin (a marker for lipid raft-mediated endocytosis) or transferrin (a marker for clathrin-mediated endocytosis). The uptake and intracellular localization of these markers were then assessed by microscopy.[1]

Visualizations

Experimental Workflow for Identification of this compound Analog Inhibitors

Caption: A flowchart illustrating the discovery pipeline for CLL-19.

Signaling Pathway Perturbation by CLL-19

References

- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

The Discovery and Biomimetic Synthesis of Carpanone: A Technical Guide

An in-depth examination of the isolation, structural elucidation, and landmark total synthesis of the hexacyclic lignan, Carpanone.

Introduction

This compound is a lignan-type natural product notable for its intricate, sterically congested hexacyclic architecture. First isolated from the bark of Cinnamomum species, its unique structure, featuring five contiguous stereocenters, and its fascinating biomimetic synthesis have established it as a classic target in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on the experimental methodologies and key chemical transformations that defined its synthesis.

Discovery and Structural Elucidation

In 1969, Brophy and coworkers reported the isolation of this compound from the bark of a carpano tree (Cinnamomum sp.) found on Bougainville Island.[1] The compound was found to be a racemic mixture, possessing a complex hexacyclic framework with five contiguous stereogenic centers. Alongside this compound, they also isolated a simpler phenylpropanoid, carpacin. Recognizing the structural similarity, Brophy's team astutely proposed that carpacin was the natural biosynthetic precursor to this compound, likely formed through an oxidative dimerization process within the plant.[1] This hypothesis laid the crucial groundwork for future synthetic endeavors.

Table 1: Physicochemical Properties of (±)-Carpanone

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol [2][3] |

| Appearance | Crystalline solid |

| Stereochemistry | Racemic mixture [(±)][2][4] |

| Key Structural Features | Hexacyclic lignan, 5 contiguous stereocenters[1][4][5] |

The Chapman Biomimetic Total Synthesis (1971)

Inspired by the biosynthetic hypothesis of Brophy, the research group of Orville L. Chapman devised and executed the first total synthesis of this compound in 1971.[1][4][6] This elegant and highly efficient synthesis is celebrated as a classic in the annals of total synthesis for its powerful application of biomimetic principles. The synthesis proceeds in three main stages from commercially available sesamol.

Synthesis of the Key Precursor: 2-Propenyl-sesamol

The initial phase of the synthesis involves the preparation of the key vinylphenol intermediate, 2-propenyl-sesamol, from sesamol. This is achieved through a three-step sequence involving allylation, a thermal Claisen rearrangement, and a base-catalyzed isomerization.

Experimental Protocol: Synthesis of 2-Propenyl-sesamol

-

Allylation of Sesamol: A mixture of sesamol, allyl bromide, and anhydrous potassium carbonate in a suitable solvent such as acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 4-allyloxy-1,2-(methylenedioxy)benzene is used directly in the next step.

-

Claisen Rearrangement: The crude allyl ether is heated neat (without solvent) to a high temperature (typically 220-270 °C).[7] The thermal[8][8]-sigmatropic rearrangement proceeds to yield 6-allyl-benzo[1][8]dioxol-5-ol. The product can be purified by vacuum distillation or chromatography.

-

Isomerization: The purified 6-allyl-benzo[1][8]dioxol-5-ol is treated with a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO).[4] The reaction mixture is stirred at room temperature to facilitate the isomerization of the allyl double bond into conjugation with the aromatic ring, affording the target precursor, 2-propenyl-sesamol. The product is isolated after an acidic workup and purification.

The Key Oxidative Coupling and Diels-Alder Cascade

The final and most critical step of the synthesis is a one-pot reaction that mimics the proposed biosynthesis. Treatment of 2-propenyl-sesamol with a palladium(II) salt effects an oxidative dimerization, which is immediately followed by an intramolecular hetero-Diels-Alder reaction to construct the complex hexacyclic core of this compound.

Experimental Protocol: Synthesis of (±)-Carpanone

A solution of 2-propenyl-sesamol and sodium acetate in a mixture of methanol and water is heated to approximately 38 °C.[4] To this solution, a solution of palladium(II) chloride (PdCl₂) in methanol-water is added. The reaction is stirred for several hours at this temperature and then allowed to cool to room temperature. The reaction proceeds via the formation of a dimeric trans-ortho-quinone methide intermediate.[1][4] This highly reactive intermediate spontaneously undergoes an endo-selective inverse-electron-demand hetero-Diels-Alder cycloaddition to furnish (±)-Carpanone as a single diastereomer.[1] The product precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization. Chapman's original procedure reported a yield of 46%.[4]

Table 2: Summary of Chapman's Biomimetic Total Synthesis

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1. Allylation | Sesamol | Allyl bromide, K₂CO₃ | 4-Allyloxy-1,2-(methylenedioxy)benzene | High |

| 2. Claisen Rearrangement | 4-Allyloxy-1,2-(methylenedioxy)benzene | Heat (220-270 °C) | 6-Allyl-benzo[1][8]dioxol-5-ol | High |

| 3. Isomerization | 6-Allyl-benzo[1][8]dioxol-5-ol | KOt-Bu, DMSO | 2-Propenyl-sesamol | - |

| 4. Dimerization/Cycloaddition | 2-Propenyl-sesamol | PdCl₂, NaOAc, MeOH/H₂O | (±)-Carpanone | 46%[4] |

Spectroscopic Data

The structure of the synthesized this compound was confirmed by comprehensive spectroscopic analysis and ultimately by X-ray crystallography.[8]

Table 3: Spectroscopic Data for (±)-Carpanone

| Technique | Data |

| ¹H NMR | (Data inferred from literature sources; specific shifts and couplings are highly dependent on solvent and instrument frequency) Characteristic signals include aromatic protons, methylenedioxy protons (O-CH₂-O), methine protons, and methyl doublets corresponding to the two methyl groups on the hydroaromatic rings. |

| ¹³C NMR | (Data inferred from literature sources) Expected signals include those for aromatic carbons, the carbonyl carbon (C=O), carbons of the methylenedioxy groups, and multiple aliphatic methine and methyl carbons. |

| IR (Infrared) | Characteristic absorptions for a carbonyl group (C=O), aromatic C-H stretching, and C-O ether linkages are expected. |

| Mass Spec (MS) | m/z: 354 (M⁺) corresponding to the molecular formula C₂₀H₁₈O₆. |

Logical and Experimental Flow

The discovery and synthesis of this compound followed a logical progression from isolation and characterization to a hypothesis-driven synthetic strategy.

Caption: Workflow from natural product isolation to biomimetic synthesis.

The proposed biosynthetic pathway, involving the dimerization of a simpler precursor, was elegantly mimicked in the laboratory, showcasing the power of biomimetic synthesis.

Caption: Key transformations in Chapman's total synthesis of this compound.

Conclusion and Significance

The story of this compound is a landmark in natural product chemistry. The initial isolation and insightful biosynthetic proposal by Brophy set the stage for Chapman's masterful biomimetic total synthesis. This work not only provided access to a complex natural product but also demonstrated the strategic power of mimicking nature's own synthetic pathways. The synthesis is renowned for its efficiency and stereochemical control, creating five contiguous stereocenters in a single, elegant cascade reaction. While this compound itself has shown limited biological activity, the synthetic strategies developed have been adapted for the creation of analog libraries, leading to the discovery of compounds with interesting activities, including the inhibition of vesicular traffic.[1][9] The discovery and synthesis of this compound remain a cornerstone example taught in organic chemistry and serve as an inspiration for the design of complex molecule syntheses.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solved Interpret the H NMR analysis for this compound below | Chegg.com [chegg.com]

- 3. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Carpanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpanone, a naturally occurring lignan, presents a fascinating case study in chemical synthesis and biological activity. First isolated from the carpano tree (Cinnamomum sp.), this complex hexacyclic molecule, with its five contiguous stereogenic centers, has captivated chemists for decades.[1] While this compound itself exhibits limited biological activity, its unique structural framework has inspired the synthesis of numerous analogs.[1][2] Some of these derivatives have demonstrated significant effects on fundamental cellular processes, notably the inhibition of vesicular traffic from the Golgi apparatus, highlighting the potential of the this compound scaffold in the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological implications of this compound, tailored for professionals in chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound is a structurally intricate molecule with the chemical formula C₂₀H₁₈O₆.[1] Its complex, rigid, three-dimensional architecture arises from a hexacyclic system containing five contiguous stereocenters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molar Mass | 354.343 g/mol | [1] |

| Melting Point | 210-212 °C | |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents. | [4] |

| pKa | Data not readily available. |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and its Analogs

| Technique | Key Features and Expected Observations for this compound |

| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and aromatic regions. The five contiguous stereocenters would lead to distinct chemical shifts and coupling constants for the methine and methylene protons. |

| ¹³C NMR | Twenty distinct carbon signals are expected, corresponding to the twenty carbon atoms in the molecule. The chemical shifts would indicate the presence of aromatic rings, ether linkages, a ketone, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (from the ketone group), C-O stretching (from the ether and methylenedioxy groups), and C-H stretching (from the aromatic and aliphatic moieties) would be prominent. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 354. The fragmentation pattern would be complex due to the rigid polycyclic structure, with initial cleavages likely occurring at the ether linkages. |

Note: The Goess et al. 2006 publication indicates that detailed spectroscopic data for synthesized this compound-like molecules are available in the supporting information for that paper.[2]

Experimental Protocols

The total synthesis of this compound is a landmark in organic chemistry, famously achieved by Chapman and his colleagues in 1971 through a biomimetic approach.[1] This synthesis involves an oxidative dimerization of a precursor followed by an intramolecular Diels-Alder reaction.

Biomimetic Synthesis of this compound (Chapman, 1971)

This synthesis is a classic example of biomimicry, where a proposed biosynthetic pathway is replicated in the laboratory. The key steps are:

-

Preparation of the Precursor (Desmethylcarpacin): The synthesis begins with the allylation of sesamol, followed by a Claisen rearrangement and then isomerization to yield the key precursor, desmethylcarpacin (2-allylsesamol).[1]

-

Oxidative Dimerization and Intramolecular Diels-Alder Reaction: Two molecules of desmethylcarpacin undergo a palladium(II) chloride-mediated oxidative coupling to form a transient ortho-quinone methide intermediate. This intermediate then rapidly undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to furnish the hexacyclic core of this compound in a single pot with approximately 50% yield.[1]

Caption: A diagram illustrating the secretory pathway from the ER to the plasma membrane, with the putative site of action for this compound analogs at the trans-Golgi network.

Conclusion

This compound remains a molecule of significant interest, not for its intrinsic biological activity, but for the chemical inspiration it provides. The elegance of its biomimetic synthesis has paved the way for the creation of diverse molecular libraries. The discovery of this compound-like molecules that inhibit vesicular transport underscores the potential of natural product-inspired synthesis in identifying novel chemical probes and therapeutic leads. Further exploration of the this compound scaffold and its interactions with the cellular machinery of vesicular transport promises to yield deeper insights into these fundamental biological processes and may lead to the development of new classes of drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Carpanone Scaffold: A Promising Core for the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Carpanone scaffold, a complex hexacyclic lignan, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture, derived from a biomimetic oxidative dimerization and intramolecular Diels-Alder reaction, provides a rigid framework amenable to diversification. This whitepaper delves into the therapeutic potential of the this compound scaffold, focusing on its synthesis, biological activities, and mechanism of action, with a primary emphasis on its role as a modulator of vesicular transport. While other potential therapeutic applications have been suggested, the most robust data to date lies in the inhibition of the secretory pathway.

Synthesis of the this compound Scaffold and its Analogs

The seminal total synthesis of this compound was achieved by Chapman and coworkers in 1971 through a biomimetic approach.[1] This elegant one-pot reaction involves the oxidative dimerization of a desmethylcarpacin precursor, followed by an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to construct the complex polycyclic core.[1]

Modern synthetic efforts have expanded upon this foundation, most notably through the development of a solid-phase synthesis strategy. This has enabled the creation of large combinatorial libraries of this compound-like molecules, facilitating the exploration of their structure-activity relationships (SAR).[2] A 10,000-membered library of molecules based on the this compound core has been successfully synthesized and screened for biological activity.[3]

Experimental Protocol: Solid-Phase Biomimetic Synthesis of a this compound-like Library

The following protocol is a summarized methodology based on the work of Goess et al. (2006) for the split-and-pool synthesis of a this compound-like library on solid support.[2]

Materials:

-

Polystyrene beads (e.g., high-capacity, 500 µm)

-

o-Hydroxystyrene monomers (electron-rich and electron-deficient)

-

Iodobenzene diacetate (PhI(OAc)₂)

-

Various nitrogen nucleophiles, enones, and hydroxylamines for diversification

-

Solvents and reagents for solid-phase organic synthesis (e.g., DMF, DCM, piperidine, coupling agents)

Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lignans and neolignans, with a specific focus on the intricate structure and synthesis of Carpanone. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the biosynthesis, chemical synthesis, and biological activities of these fascinating natural products.

Introduction to Lignans and Neolignans

Lignans and neolignans are a large and diverse class of polyphenolic compounds found in a wide variety of plants.[1][2] They are formed by the oxidative coupling of two phenylpropanoid (C6-C3) units.[1] The distinction between these two groups lies in the linkage between the monomer units. In classical lignans, the two C6-C3 units are linked by a β-β' (8-8') bond.[3] Neolignans, on the other hand, encompass all other possible linkages.[3] This structural diversity leads to a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery.[2]

Lignans are classified into several subtypes based on their carbon skeleton and cyclization patterns, including furofuran, furan, dibenzylbutane, and dibenzocyclooctadiene, among others.[4] Neolignans also exhibit a wide array of structural motifs.[4]

Biosynthesis of Lignans and Neolignans

The biosynthesis of lignans and neolignans originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into monolignols, such as coniferyl alcohol. The key step in the formation of lignans and neolignans is the oxidative dimerization of these monolignols. This reaction is catalyzed by laccases and peroxidases, which generate resonance-stabilized phenoxy radicals from the monolignol precursors.

The regioselectivity and stereoselectivity of the radical coupling are often controlled by dirigent proteins (DIRs), which guide the radicals to couple in a specific manner. The coupling of two coniferyl alcohol radicals at their β-positions (8-8' linkage) leads to the formation of pinoresinol, a common precursor for many other lignans.[5] Different coupling modes between the various resonance structures of the phenoxy radicals give rise to the vast structural diversity of both lignans and neolignans.

This compound: A Unique Neolignan

This compound is a naturally occurring neolignan first isolated from the carpano tree (Cinnamomum sp.).[6] It possesses a complex hexacyclic structure with five contiguous stereogenic centers.[6] The biosynthesis of this compound is proposed to proceed through an intramolecular Diels-Alder reaction of a dimeric intermediate formed from the oxidative coupling of two desmethylcarpacin units.[6] This elegant and efficient natural synthesis has inspired chemists to develop biomimetic total syntheses of this molecule.[6]

While this compound itself exhibits limited pharmacological activity, its unique scaffold has served as a template for the synthesis of analogs with interesting biological properties.[5]

References

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some rigid analogues of flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chapman's Biomimetic Synthesis of Carpanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the biomimetic total synthesis of (±)-Carpanone, as pioneered by Chapman and coworkers in 1971. This landmark synthesis is a classic example of biomimetic chemistry, constructing a complex hexacyclic natural product with five contiguous stereocenters in a remarkably efficient manner. The key transformation involves a palladium-catalyzed oxidative coupling of a phenol precursor, which triggers a spontaneous intramolecular hetero-Diels-Alder reaction to furnish the intricate carpanone scaffold.

Overview of the Synthetic Strategy

The synthesis begins with commercially available sesamol and proceeds through four key stages:

-

Allylation of Sesamol: Introduction of an allyl group via a Williamson ether synthesis.

-

Thermal Claisen Rearrangement: A[1][1]-sigmatropic rearrangement to form C-allylated sesamol.

-

Isomerization: Base-catalyzed migration of the allyl double bond into conjugation with the aromatic ring to form the key precursor, desmethylcarpacin.

-

Oxidative Dimerization and Intramolecular [4+2] Cycloaddition: The cornerstone of the synthesis, where palladium(II) chloride mediates the dimerization of desmethylcarpacin and subsequent spontaneous cycloaddition to yield (±)-Carpanone.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (%) |

| 1 | O-Allylation & Claisen Rearrangement | Sesamol | 1. Allyl chloride, KOH2. Heat | 1. EtOH2. Neat | 1. Reflux2. 220-270 °C | 6-Allylsesamol | 62% (from Sesamol over 2 steps) |

| 2 | Isomerization | 6-Allylsesamol | t-BuOK | DMSO | Not specified | Desmethylcarpacin | Not specified |

| 3 | Oxidative Coupling & Cycloaddition | Desmethylcarpacin | PdCl₂, NaOAc | MeOH/H₂O (5:1) | 38 °C, 3 h | (±)-Carpanone | 46% |

Experimental Protocols

Step 1: Synthesis of 6-Allylsesamol

This procedure combines the O-allylation of sesamol and the subsequent thermal Claisen rearrangement.

-

O-Allylation: In a round-bottom flask, dissolve sesamol in ethanol. Add potassium hydroxide (KOH) and stir until the base dissolves. To this solution, add allyl chloride and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-allylsesamol.

-

Claisen Rearrangement: Purify the crude O-allylsesamol by distillation. Heat the purified O-allylsesamol in a sealed tube or a flask equipped with a reflux condenser to 220-270 °C.[2] The rearrangement is typically complete within a few hours. The progress of the reaction can be monitored by TLC. After cooling, the resulting 6-allylsesamol can be purified by chromatography on silica gel.

Step 2: Synthesis of Desmethylcarpacin (Isomerization)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-allylsesamol in anhydrous dimethyl sulfoxide (DMSO).

-

Add potassium tert-butoxide (t-BuOK) portion-wise to the solution at room temperature.[2]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The isomerization is typically rapid.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure desmethylcarpacin.

Step 3: Biomimetic Synthesis of (±)-Carpanone

-

In a round-bottom flask, dissolve desmethylcarpacin in a 5:1 mixture of methanol and water.[2]

-

Add sodium acetate (NaOAc) to the solution and stir until it dissolves.

-

To this solution, add palladium(II) chloride (PdCl₂, 0.5 equivalents) in one portion.[2]

-

Heat the reaction mixture to 38 °C and stir for 3 hours.[1] The solution will typically turn black as palladium metal precipitates.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated palladium.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (±)-Carpanone as a crystalline solid. The reported yield for this final step is 46%.[2]

Visualizing the Workflow and Proposed Mechanism

The following diagrams illustrate the overall synthetic workflow and the proposed mechanism for the key biomimetic transformation.

Caption: Overall synthetic workflow for Chapman's total synthesis of (±)-Carpanone.

Caption: Proposed mechanism for the final biomimetic cascade to (±)-Carpanone.

References

Application Notes and Protocols for Oxidative Coupling Reactions in Carpanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key oxidative coupling reactions utilized in the total synthesis of Carpanone, a complex lignan natural product. The protocols outlined below are based on seminal and contemporary research in the field, offering practical guidance for the stereoselective construction of the this compound scaffold.

Introduction

The synthesis of this compound has been a subject of significant interest due to its unique hexacyclic structure containing five contiguous stereocenters. A cornerstone of its synthesis is the biomimetic oxidative coupling of a suitably substituted phenol precursor, typically a derivative of sesamol. This key step mimics the proposed biosynthetic pathway and efficiently constructs the core of the molecule in a highly stereocontrolled manner. This document details three prominent methods for achieving this transformation, utilizing palladium, copper, and hypervalent iodine reagents.

Key Oxidative Coupling Methodologies

The synthesis of this compound via oxidative coupling generally proceeds through a tandem reaction sequence: an initial oxidative dimerization of two phenol molecules followed by an intramolecular hetero-Diels-Alder reaction of the resulting ortho-quinone methide intermediate. Several methodologies have been developed to effect this transformation, with variations in the oxidant, catalyst, and reaction conditions influencing the overall yield and efficiency.

Data Presentation: Comparison of Oxidative Coupling Methods

| Method | Oxidant/Catalyst | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chapman's Method | PdCl₂ (stoichiometric), NaOAc | 2-(1-propenyl)sesamol | Methanol/Water | 38 to RT | 3 | ~46-50 | --INVALID-LINK--[1][2] |

| Lindsley's Catalytic Method | CuCl₂ (catalytic), (-)-Sparteine | 2-(1-propenyl)sesamol | Dichloromethane | Not specified | Not specified | >85 | --INVALID-LINK-- |

| Shair's Solid-Phase Method | PhI(OAc)₂ | Resin-bound o-hydroxystyrene | Not specified | Not specified | Not specified | High | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Palladium(II)-Mediated Oxidative Coupling (Chapman's Method)

This protocol is based on the original total synthesis of this compound by Chapman and coworkers.[1][2] It utilizes a stoichiometric amount of palladium(II) chloride as the oxidant.

Materials:

-

2-(1-propenyl)sesamol (desmethylcarpacin)

-

Palladium(II) chloride (PdCl₂)

-

Sodium acetate (NaOAc)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-(1-propenyl)sesamol (1.0 equivalent) in methanol is prepared.

-

A solution of sodium acetate (2.2 equivalents) and palladium(II) chloride (1.1 equivalents) in a 1:1 mixture of methanol and water is prepared separately.

-

The palladium(II) chloride solution is added dropwise to the solution of 2-(1-propenyl)sesamol at 38 °C with stirring.

-

The reaction mixture is stirred for 3 hours, during which time the temperature is allowed to cool to room temperature. A black precipitate of palladium metal will form.

-

The reaction mixture is filtered to remove the palladium precipitate.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The remaining aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Copper(II)-Catalyzed Oxidative Coupling (Lindsley's Method)

This method provides a catalytic and greener alternative to the stoichiometric palladium-mediated reaction, employing a copper(II)/(-)-sparteine complex as the catalyst.

Materials:

-

2-(1-propenyl)sesamol

-

Copper(II) chloride (CuCl₂) (catalytic amount, e.g., 10 mol%)

-

(-)-Sparteine (catalytic amount, e.g., 12 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Appropriate work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To a solution of 2-(1-propenyl)sesamol (1.0 equivalent) in dichloromethane, add copper(II) chloride (0.10 equivalents) and (-)-sparteine (0.12 equivalents).

-

Stir the reaction mixture under an atmosphere of air (or oxygen) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with a dilute aqueous acid solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 3: Hypervalent Iodine(III)-Mediated Oxidative Coupling (Shair's Method)

This protocol utilizes a hypervalent iodine(III) reagent, phenyliodine(III) diacetate (PhI(OAc)₂), as the oxidant. This method has been successfully applied in solid-phase synthesis.

Materials:

-

ortho-propenylphenol derivative (e.g., 2-(1-propenyl)sesamol)

-

Phenyliodine(III) diacetate (PhI(OAc)₂)

-

An appropriate solvent (e.g., dichloromethane or trifluoroethanol)

-

Appropriate work-up and purification reagents.

Procedure:

-

Dissolve the ortho-propenylphenol substrate (1.0 equivalent) in the chosen solvent.

-

Add phenyliodine(III) diacetate (1.0-1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction (e.g., with aqueous sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution and purify the residue by column chromatography to obtain this compound.

Reaction Mechanisms and Visualizations

The formation of this compound via oxidative coupling is a fascinating cascade process. The following diagrams illustrate the proposed mechanisms for the palladium, copper, and hypervalent iodine-mediated reactions.

Palladium(II)-Mediated Oxidative Coupling Mechanism

The mechanism is believed to involve the formation of a palladium(II) phenoxide complex, which facilitates the oxidative coupling of two phenol molecules to form a dimeric intermediate. This intermediate then undergoes a spontaneous intramolecular hetero-Diels-Alder reaction.

Caption: Pd(II)-mediated oxidative coupling pathway.

Copper(II)-Catalyzed Oxidative Coupling Mechanism